2,3-Bis(2-methyl-1-benzothiophen-3-yl)but-2-enedinitrile
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Overview
Description
2,3-Bis(2-methyl-1-benzothiophen-3-yl)but-2-enedinitrile is a compound belonging to the class of diarylethenes. These compounds are known for their photochromic properties, which means they can change color when exposed to light.
Preparation Methods
The synthesis of 2,3-Bis(2-methyl-1-benzothiophen-3-yl)but-2-enedinitrile typically involves the reaction of 2-methyl-1-benzothiophene with appropriate reagents under controlled conditions. One common method involves the use of ionic liquid solutions, which have been shown to significantly improve the yield of the desired product compared to conventional organic solvents . The reaction conditions often include the use of ultraviolet (UV) light to induce cyclization reactions, leading to the formation of the closed-ring isomers .
Chemical Reactions Analysis
2,3-Bis(2-methyl-1-benzothiophen-3-yl)but-2-enedinitrile undergoes various types of chemical reactions, including:
Oxidation: The oxidation of sulfur atoms in the compound can enhance its fluorescence properties.
Reversible Photoswitching: The compound can switch between fluorescent and non-fluorescent states upon exposure to different wavelengths of light.
Common reagents used in these reactions include UV light and various oxidizing agents. The major products formed from these reactions are the closed-ring isomers, which exhibit enhanced fluorescence properties .
Scientific Research Applications
2,3-Bis(2-methyl-1-benzothiophen-3-yl)but-2-enedinitrile has several scientific research applications:
Super-Resolution Fluorescence Microscopy: The compound’s ability to switch between fluorescent and non-fluorescent states makes it useful for super-resolution imaging techniques.
Optical Memory Media: Its photochromic properties allow it to be used in optical memory devices, where data can be stored and retrieved using light.
Mechanism of Action
The mechanism of action of 2,3-Bis(2-methyl-1-benzothiophen-3-yl)but-2-enedinitrile involves its photochromic properties. Upon exposure to UV light, the compound undergoes a cyclization reaction, forming a closed-ring isomer that emits strong fluorescence. This process is reversible, and the compound can revert to its original form upon exposure to visible light . The molecular targets and pathways involved in this process are primarily related to the compound’s ability to absorb and emit light at specific wavelengths .
Comparison with Similar Compounds
2,3-Bis(2-methyl-1-benzothiophen-3-yl)but-2-enedinitrile is unique compared to other similar compounds due to its high fluorescence quantum yield and its ability to undergo reversible photoswitching. Similar compounds include:
1,2-Bis(2-alkyl-4-methyl-5-phenyl-3-thienyl)perfluorocyclopentenes: These compounds also exhibit photochromic properties but may have different fluorescence characteristics.
1,2-Bis(2-alkyl-1-benzothiophen-3-yl)perfluorocyclopentenes: These compounds are structurally similar but may differ in their chemical reactivity and fluorescence properties.
Properties
CAS No. |
122641-55-8 |
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Molecular Formula |
C22H14N2S2 |
Molecular Weight |
370.5 g/mol |
IUPAC Name |
2,3-bis(2-methyl-1-benzothiophen-3-yl)but-2-enedinitrile |
InChI |
InChI=1S/C22H14N2S2/c1-13-21(15-7-3-5-9-19(15)25-13)17(11-23)18(12-24)22-14(2)26-20-10-6-4-8-16(20)22/h3-10H,1-2H3 |
InChI Key |
ISQLDCLNIPSOCO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2S1)C(=C(C#N)C3=C(SC4=CC=CC=C43)C)C#N |
Origin of Product |
United States |
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